1-(3-Iodo-2-mercaptophenyl)propan-2-one
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Overview
Description
1-(3-Iodo-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
One common method involves the reaction of 3-iodo-2-nitrophenylpropan-2-one with thiourea under acidic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Iodo-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Iodo-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification due to its reactive mercapto group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or protein modification. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 1-(3-Iodo-2-mercaptophenyl)propan-2-one include:
1-(3-Bromo-2-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(3-Chloro-2-mercaptophenyl)propan-2-one: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluoro-2-mercaptophenyl)propan-2-one: Similar structure but with a fluorine atom instead of iodine. The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and binding properties compared to its halogenated analogs.
Properties
Molecular Formula |
C9H9IOS |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(3-iodo-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)5-7-3-2-4-8(10)9(7)12/h2-4,12H,5H2,1H3 |
InChI Key |
FMSDKOCNBKPBHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)I)S |
Origin of Product |
United States |
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